molecular formula C18H26N4O2S B6241210 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide CAS No. 2290608-04-5

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide

Katalognummer B6241210
CAS-Nummer: 2290608-04-5
Molekulargewicht: 362.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide (CHEMBL1327) is a synthetic compound with multiple applications in scientific research. It is a member of the sulfonamide family, a group of compounds commonly used in drug discovery and development. CHEMBL1327 is a powerful tool for studying biochemical and physiological processes, as well as for developing new treatments for various diseases.

Wissenschaftliche Forschungsanwendungen

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research. It has been used as a tool to investigate the biochemical and physiological effects of various drugs and compounds. It has also been used to study the mechanism of action of drugs and to develop new treatments for various diseases. In addition, it has been used to study the effects of environmental toxins on human health.

Wirkmechanismus

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is a potent inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are important mediators of inflammation. By blocking the activity of COX, 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce the risk of certain cancers, reduce blood pressure, and improve cardiovascular health.

Vorteile Und Einschränkungen Für Laborexperimente

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has several advantages for laboratory experiments. It is a potent inhibitor of COX and has a wide range of applications in scientific research. It is also relatively easy to synthesize and is relatively stable in solution. However, it is not suitable for long-term storage and can be degraded by light and heat.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide in scientific research. It could be used to develop new treatments for various diseases, including cancer, cardiovascular disease, and autoimmune disorders. It could also be used to study the effects of environmental toxins on human health. Additionally, it could be used to develop new drugs for the treatment of pain and inflammation. Finally, it could be used to develop new methods for targeting specific proteins and enzymes in the body.

Synthesemethoden

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide can be synthesized by a two-step process involving a nucleophilic substitution reaction followed by an amide coupling reaction. In the first step, 4-chlorobenzene-1-sulfonamide is reacted with cyclohexylamine to form the intermediate 4-cyclohexylamino-3-chlorobenzene-1-sulfonamide. In the second step, the intermediate is reacted with 1-ethyl-1H-imidazol-4-yl to form the desired product 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide' involves the reaction of 4-nitro-N-methylbenzenesulfonamide with cyclohexylamine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-ethyl-1H-imidazole-4-carbaldehyde to form the desired product.", "Starting Materials": [ "4-nitro-N-methylbenzenesulfonamide", "cyclohexylamine", "palladium on carbon", "hydrogen gas", "1-ethyl-1H-imidazole-4-carbaldehyde" ], "Reaction": [ "Step 1: 4-nitro-N-methylbenzenesulfonamide is reacted with cyclohexylamine in a solvent such as ethanol or methanol at a temperature of around 50-60°C for several hours to form the corresponding amine.", "Step 2: The nitro group in the resulting amine is reduced to an amino group using palladium on carbon and hydrogen gas at a temperature of around 25-30°C and a pressure of around 1 atm.", "Step 3: The resulting amine is then reacted with 1-ethyl-1H-imidazole-4-carbaldehyde in a solvent such as dichloromethane or acetonitrile at a temperature of around 0-5°C for several hours to form the desired product, 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide." ] }

CAS-Nummer

2290608-04-5

Produktname

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide

Molekularformel

C18H26N4O2S

Molekulargewicht

362.5

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.